

A Technical Guide to the Physicochemical Properties of N-Methylnicotinium Iodide

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Compound of Interest

Compound Name: *N-Methylnicotinium*

Cat. No.: *B1205839*

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Introduction

N-Methylnicotinium iodide is a quaternary ammonium salt derived from nicotine.[1] It is classified as a significant metabolite of nicotine, making it a compound of interest in pharmacological and toxicological studies related to nicotine metabolism and its physiological effects.[2][3] Structurally, it features a methylated nitrogen in the pyridine ring of the nicotine molecule, which imparts a positive charge and distinct chemical properties compared to its parent compound.[4] This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and biological context of **N-Methylnicotinium** iodide, with a focus on data relevant to research and development.

Chemical and Physical Properties

N-Methylnicotinium iodide typically presents as a pale yellow to yellow or white crystalline solid.[1][4][5] As a quaternary ammonium salt, its ionic nature dictates its solubility and stability.[4] It is moderately soluble in polar solvents like water and ethanol and slightly soluble in DMSO.[1][5]

Table 1: Core Physicochemical Properties of **N-Methylnicotinium** Iodide

Property	Value	Source(s)
CAS Number	5959-86-4; 21446-46-8 ((S)-isomer)	[2] [6] [7]
Molecular Formula	C ₁₁ H ₁₇ IN ₂	[2] [8]
Molecular Weight	304.17 g/mol	[2] [4] [8]
Cationic Moiety Weight	177.27 g/mol	[1] [6]
IUPAC Name	3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide	[4]
Appearance	Pale Yellow to Yellow Solid	[1] [5]
Melting Point	166-168°C (>159°C with decomposition)	[2] [5]
Solubility	Slightly soluble in Water, Ethanol, and DMSO	[1] [5]
Predicted Water Solubility	0.14 g/L (ALOGPS)	[1]
Storage Temperature	-20°C	[2] [5]

Spectroscopic Data

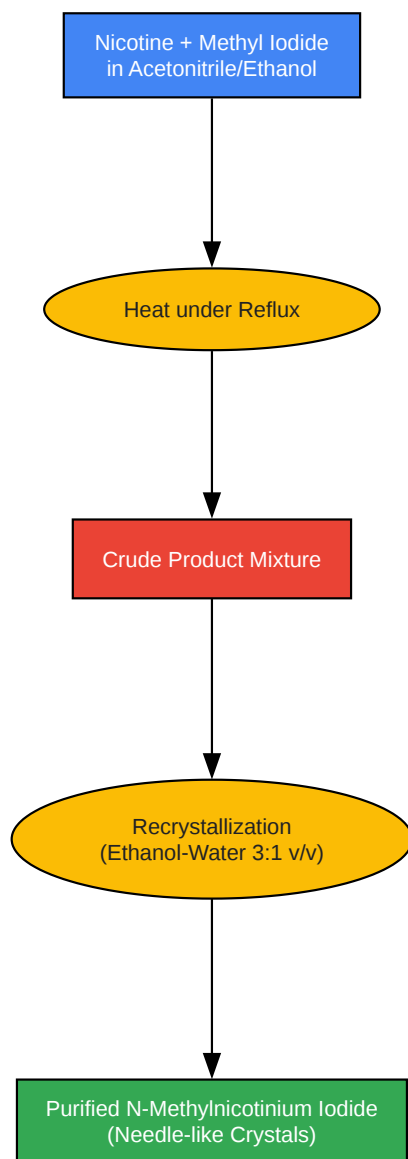
Spectroscopic techniques are essential for the structural elucidation and confirmation of **N-Methylnicotinium** iodide.[\[4\]](#) Key identifiers have been predicted and observed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[\[1\]](#) The pyridine ring's conjugated π -electron system results in characteristic Ultraviolet (UV) absorption, which can be utilized for quantification.[\[4\]](#)

Table 2: Key Spectroscopic Identifiers for **N-Methylnicotinium** Iodide

Technique	Predicted/Observed Data	Source(s)
¹ H-NMR	Pyridinium-CH ₃ : δ 4.3 ppmPyrrolidine-CH ₃ : δ 2.5 ppmChiral C2'-H: δ 3.8–4.0 ppm	[1]
Mass Spectrometry	Predicted m/z for C ₁₁ H ₁₇ N ₂ ⁺ : 177.139 (Monoisotopic)LC- MS/MS Fragments: m/z 160.1 (loss of CH ₄), 130.0 (pyrrolidine ring cleavage)	[1]
UV Spectroscopy	The parent compound, nicotine, has a λ _{max} at ~261 nm in methanol, indicative of the pyridine chromophore.	[4]

Synthesis and Purification

The primary synthesis route for **N-Methylnicotinium** iodide is the N-methylation of nicotine, a classic Menshutkin reaction.[4] This involves a nucleophilic substitution where the pyridine nitrogen of nicotine attacks the electrophilic methyl group of methyl iodide.[1]



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Caption: Workflow for the synthesis and purification of **N-Methylnicotinium** iodide.

Experimental Protocols

Synthesis via N-methylation of Nicotine^[1]

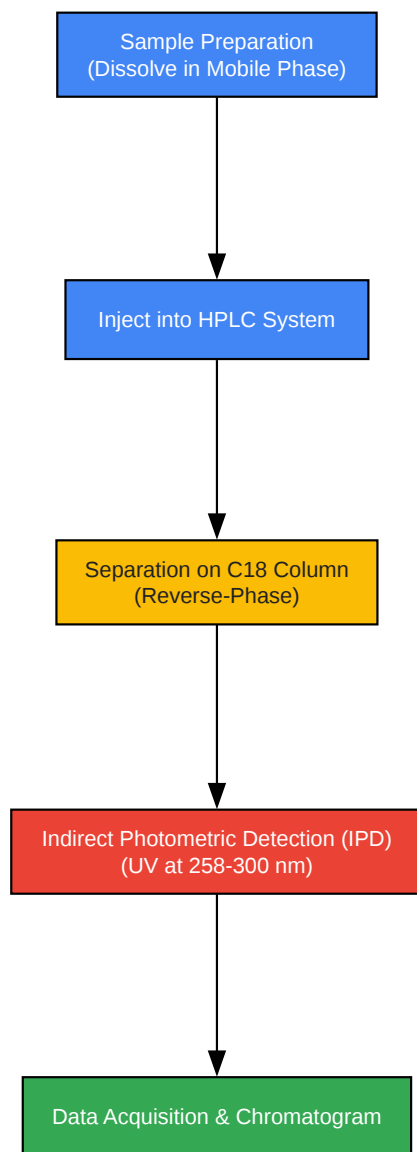
- Reagents: Dissolve nicotine in an organic solvent such as acetonitrile or ethanol in a round-bottom flask.
- Reaction: Add methyl iodide (1 equivalent) to the solution.
- Conditions: Heat the mixture under reflux. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-2 hours.^[1]
- Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.
- Isolation: Collect the crude solid by vacuum filtration and wash with a small amount of cold solvent to remove unreacted starting material.

Purification by Recrystallization^[1]

- Solvent Preparation: Prepare a solvent mixture of ethanol and water in a 3:1 volume-to-volume ratio.
- Dissolution: Dissolve the crude **N-Methylnicotinium** iodide in a minimal amount of the hot solvent mixture.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or at -20°C to promote the formation of needle-like crystals.^{[1][2]}
- Collection: Collect the purified crystals by vacuum filtration.
- Drying: Dry the crystals under a vacuum to remove residual solvent. Purity can be assessed by HPLC and melting point analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of **N-Methylnicotinium** iodide and resolving it from related compounds.^[1]



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Caption: General workflow for the HPLC analysis of **N-Methylnicotinium** iodide.

Experimental Protocols

Reverse-Phase HPLC Analysis[1]

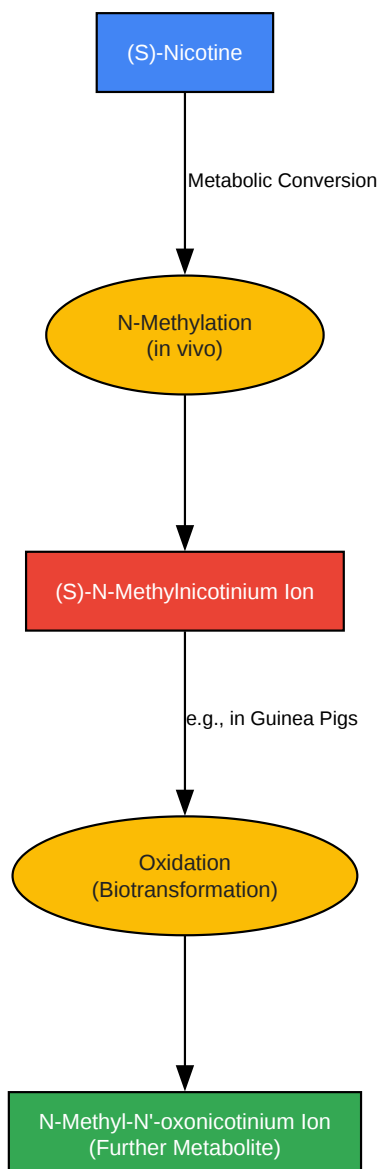
- System: A standard HPLC system equipped with a UV detector.
- Column: C18 stationary phase.
- Eluent (Mobile Phase): 30:70 (v/v) water-acetonitrile containing 0.25 mM N-methylpyridinium iodide as a visualization reagent for indirect photometric detection.
- Detection: UV absorbance is monitored between 258–300 nm.
- Purpose: This method is effective for resolving diastereomers and assessing chemical purity.
[1]

General Protocol for Spectroscopic Characterization

- ¹H-NMR Spectroscopy: Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in ppm relative to a reference standard.
- Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap) to obtain high-resolution mass data for the cation.[9]
- UV-Vis Spectroscopy: Prepare a solution of known concentration in a UV-transparent solvent (e.g., water or methanol).[4] Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Biological Context and Activity

N-Methylnicotinium iodide is a direct metabolite of nicotine.[1] Its primary mechanism of action is believed to involve interactions with nicotinic acetylcholine receptors (nAChRs), similar to its parent compound, which can influence neurotransmitter release in the central nervous system.[1][4] Due to its charged nature, it is hypothesized to utilize active transport mechanisms, such as choline transporters, to cross the blood-brain barrier.[1] It can also undergo further metabolic transformations.



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Caption: Metabolic pathway from Nicotine to **N-Methylnicotinium** and its subsequent metabolite.[9]

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